Multi-Target Engagement vs. Selective PDE4 Inhibitor Rolipram
Pde4B/7A-IN-1 exhibits a multi-target profile that is absent in the selective PDE4 inhibitor rolipram. While rolipram inhibits PDE4B (IC50 = 130 nM) and PDE4D (IC50 = 240 nM) , it has no reported activity at PDE7A or serotonin receptors. In contrast, Pde4B/7A-IN-1 additionally inhibits PDE7A (IC50 = 151.3 μM) and antagonizes 5-HT1A (Ki = 8 nM, Kb = 0.04 nM) and 5-HT7 (Ki = 451 nM, Kb = 460 nM) receptors [1]. The combined modulation of cAMP signaling through dual PDE inhibition and serotonergic antagonism is hypothesized to underlie the compound's in vivo procognitive and antidepressant effects, which rolipram alone cannot replicate [1].
| Evidence Dimension | Receptor/enzyme engagement profile |
|---|---|
| Target Compound Data | PDE4B IC50 = 80.4 μM; PDE7A IC50 = 151.3 μM; 5-HT1A Ki = 8 nM, Kb = 0.04 nM; 5-HT7 Ki = 451 nM, Kb = 460 nM |
| Comparator Or Baseline | Rolipram: PDE4B IC50 = 130 nM; no PDE7A inhibition; no 5-HT1A/5-HT7 activity |
| Quantified Difference | Pde4B/7A-IN-1 engages 4 molecular targets; rolipram engages 1 |
| Conditions | In vitro enzymatic and radioligand binding assays (PDE4B, PDE7A, 5-HT1A, 5-HT7) |
Why This Matters
For studies requiring concomitant cAMP modulation and serotonin receptor antagonism, rolipram cannot substitute for Pde4B/7A-IN-1.
- [1] Jankowska A, Satała G, Kołaczkowski M, et al. Novel anilide and benzylamide derivatives of arylpiperazinylalkanoic acids as 5-HT1A/5-HT7 receptor antagonists and phosphodiesterase 4/7 inhibitors with procognitive and antidepressant activity. Eur J Med Chem. 2020;201:112437. View Source
